molecular formula C9H5F2N B123522 7,8-Difluoroquinoline CAS No. 145241-76-5

7,8-Difluoroquinoline

Cat. No. B123522
Key on ui cas rn: 145241-76-5
M. Wt: 165.14 g/mol
InChI Key: MTJUOHUSWWHAHJ-UHFFFAOYSA-N
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Patent
US08772200B2

Procedure details

In a 3 L eggplant-shaped flask containing a stir bar, 80% sulfuric acid (607.7 g, 49.57 mol) was introduced and cooled to 0° C., and then 2,3-difluoroaniline (160.0 g, 1.24 mol) was slowly added. After the addition, the mixture was stirred for 1 hour at room temperature, sodium iodide (1.85 g, 12.3 mmol) was further added thereto, and then the mixture was heated in an oil bath until the temperature thereof reached 150° C. (temperature of the bath). When it reached this temperature, glycerin (125.5 g, 1.36 mol) was added dropwise over a period of one hour, and the mixture was stirred for 1 hour at 150° C. The temperature of the bath was further elevated to 180° C., and the water was evaporated over a period of 2 hours using a distillation apparatus. After confirming that the starting material had disappeared, the mixture was neutralized using 10N aqueous sodium hydroxide while cooling with an ice-water bath (the inner temperature is 60 to 70° C.). After the neutralization, before the inner temperature returned to room temperature, the resultant was subjected to extraction with ethyl acetate, and the extract was dried with magnesium sulfate, filtered, and concentrated. The thus obtained crude product was purified by silica gel column chromatography (normal hexane:ethyl acetate) to obtain 185.5 g of 7,8-difluoroquinoline (91%) as a hazel solid.
Quantity
607.7 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
125.5 g
Type
reactant
Reaction Step Three
Quantity
1.85 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[C:13]([F:14])=[CH:12][CH:11]=[CH:10][C:8]=1[NH2:9].O[CH2:16][CH:17]([CH2:19]O)O>[I-].[Na+]>[F:14][C:13]1[C:7]([F:6])=[C:8]2[C:10]([CH:16]=[CH:17][CH:19]=[N:9]2)=[CH:11][CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
607.7 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1F
Step Three
Name
Quantity
125.5 g
Type
reactant
Smiles
OCC(O)CO
Step Four
Name
Quantity
1.85 g
Type
catalyst
Smiles
[I-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In a 3 L eggplant-shaped flask containing a stir bar
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated in an oil bath until the temperature
CUSTOM
Type
CUSTOM
Details
thereof reached 150° C.
ADDITION
Type
ADDITION
Details
was added dropwise over a period of one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at 150° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was further elevated to 180° C.
CUSTOM
Type
CUSTOM
Details
the water was evaporated over a period of 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with an ice-water bath (the inner temperature
CUSTOM
Type
CUSTOM
Details
is 60 to 70° C.
CUSTOM
Type
CUSTOM
Details
returned to room temperature
EXTRACTION
Type
EXTRACTION
Details
the resultant was subjected to extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The thus obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (normal hexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C2C=CC=NC2=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 185.5 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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